

Application Notes and Protocols: NNC 05-2090 Hydrochloride In Vitro Efficacy

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Compound of Interest

Compound Name: NNC 05-2090 hydrochloride

Cat. No.: B067127

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These application notes provide a comprehensive overview of the in vitro applications of **NNC 05-2090 hydrochloride**, a potent inhibitor of GABA transporters. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurological disorders.

Introduction

NNC 05-2090 hydrochloride is a well-characterized GABA uptake inhibitor with a notable profile for inhibiting the betaine/GABA transporter (BGT-1) and, to a lesser extent, other GABA transporters (GATs).[1][2] Its activity has been demonstrated in various in vitro models, making it a valuable tool for studying the role of GABAergic neurotransmission in epilepsy and other neurological conditions.[1][3] Recent studies have also identified NNC 05-2090 as a potential antagonist of the neuromedin U receptor 2 (NMUR2), suggesting its therapeutic potential in glioma treatment.[4]

In Vitro Efficacy and Potency

The effective concentration of **NNC 05-2090 hydrochloride** has been determined across a range of in vitro assays, primarily focusing on its inhibitory activity on GABA transporters. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity (IC₅₀) of NNC 05-2090 Hydrochloride on GABA and Other Neurotransmitter

Transporters

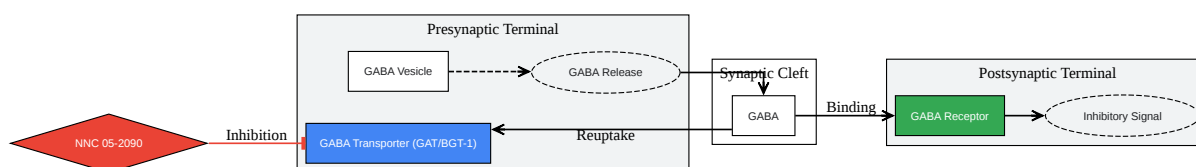
Target Transporter	Assay System	IC50 (μM)	Reference
GABA Transporters			
GABA Uptake	Rat Cerebral Cortex Synaptosomes	4.4	[2] [5]
GABA Uptake	Rat Inferior Colliculus Synaptosomes	2.5	[1] [2] [5]
BGT-1 (GAT-2/GAT-4)	Human Airway Epithelial Cells	39	
BGT-1 (GAT-2/GAT-4)	Human Airway Smooth Muscle Cells	51	[6]
BGT-1	Recombinant Cell Line	10.6	[1] [2]
GAT-1	Recombinant Cell Line	29.62	[1] [2]
GAT-2	Recombinant Cell Line	45.29	[1] [2]
GAT-3	Recombinant Cell Line	22.51	[1] [2]
Other Neurotransmitter Transporters			
Serotonin Transporter	Recombinant Cell Line	5.29	[1] [2]
Noradrenaline Transporter	Recombinant Cell Line	7.91	[1] [2]
Dopamine Transporter	Recombinant Cell Line	4.08	[1] [2]

Table 2: Binding Affinity (K_i and IC₅₀) of NNC 05-2090 Hydrochloride for Various Receptors

Target Receptor	Ligand	Assay System	Affinity (nM)	Reference
mGAT2	Ki: 1.4 μM	[1][2]		
α1-adrenergic	Prazosin	IC50: 266	[1][2][5]	
D2	Spiperone	IC50: 1632	[1][2][5]	

Signaling Pathways and Experimental Workflows

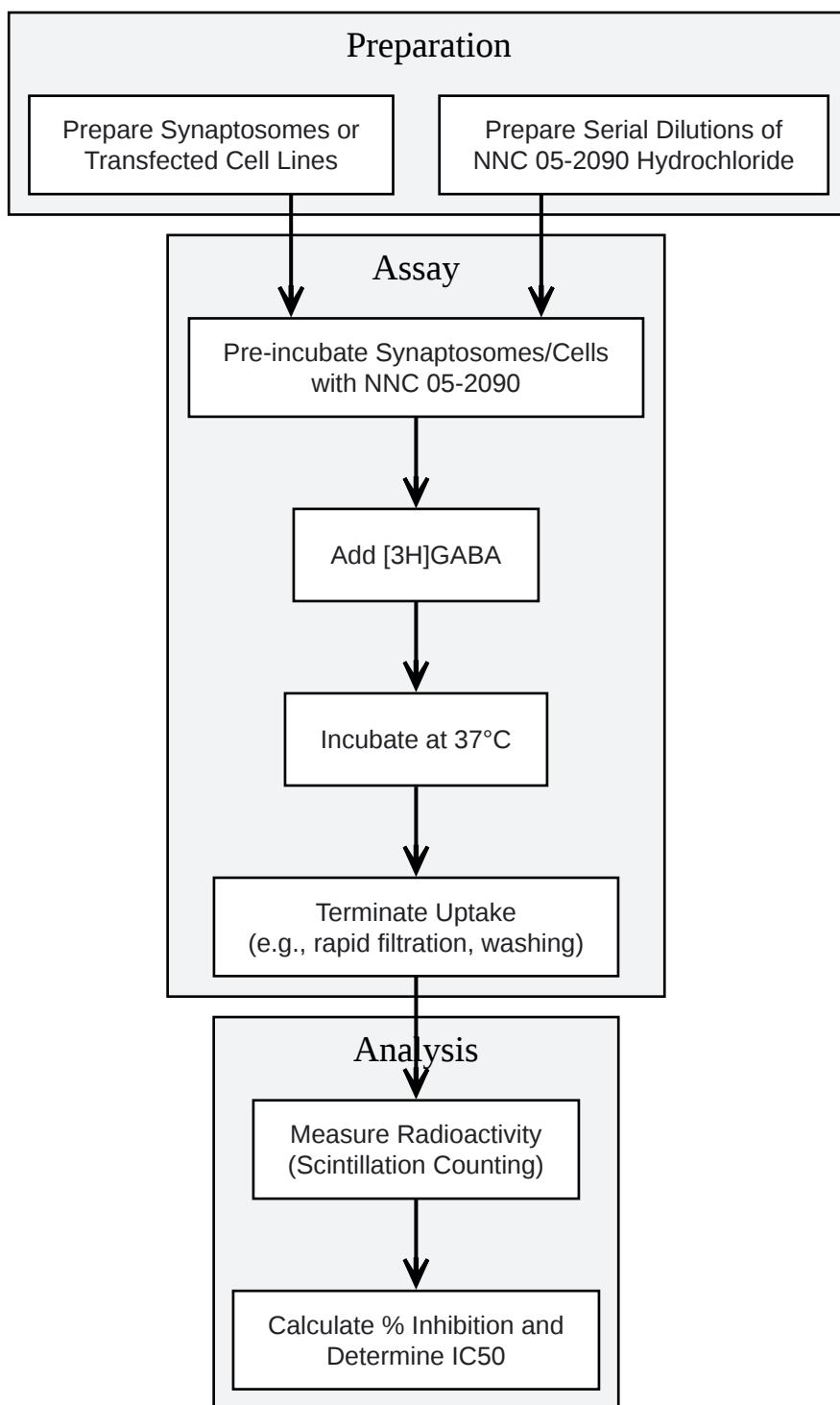
The primary mechanism of action of **NNC 05-2090 hydrochloride** is the inhibition of GABA transporters, which leads to an increase in extracellular GABA concentrations and enhanced GABAergic signaling.



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Mechanism of action of **NNC 05-2090 hydrochloride**.

A typical experimental workflow for assessing the inhibitory activity of **NNC 05-2090 hydrochloride** on GABA uptake is depicted below.



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Workflow for [3H]GABA uptake inhibition assay.

Experimental Protocols

[3H]GABA Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a method to determine the IC₅₀ value of **NNC 05-2090 hydrochloride** for the inhibition of GABA uptake into rat brain synaptosomes.

Materials:

- **NNC 05-2090 hydrochloride**
- [3H]GABA (radiolabeled gamma-aminobutyric acid)
- Rat cerebral cortex or inferior colliculus
- Sucrose solution (0.32 M)
- Krebs-Ringer-HEPES buffer
- Scintillation cocktail
- Glass fiber filters
- Homogenizer
- Centrifuge
- Scintillation counter

Procedure:

- Synaptosome Preparation:
 - Homogenize fresh rat cerebral cortex or inferior colliculus in ice-cold 0.32 M sucrose solution.
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

- Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
- Inhibition Assay:
 - Prepare serial dilutions of **NNC 05-2090 hydrochloride** in the assay buffer.
 - In a multi-well plate, add the synaptosomal suspension.
 - Add the different concentrations of **NNC 05-2090 hydrochloride** or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.
 - Initiate the uptake reaction by adding a fixed concentration of [3H]GABA to each well.
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C.
 - Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated [3H]GABA.
- Data Analysis:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition for each concentration of **NNC 05-2090 hydrochloride** compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

GABA Uptake Inhibition in Transfected Cell Lines

This protocol is for assessing the inhibitory activity of **NNC 05-2090 hydrochloride** on specific GABA transporter subtypes expressed in a cell line (e.g., HEK-293).

Materials:

- HEK-293 cells stably transfected with the desired human GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or BGT-1)

- Cell culture medium and reagents
- **NNC 05-2090 hydrochloride**
- [3H]GABA
- Assay buffer (e.g., HBSS)
- Scintillation cocktail
- Multi-well cell culture plates
- Scintillation counter

Procedure:

- Cell Culture:
 - Culture the transfected HEK-293 cells in appropriate multi-well plates until they reach a suitable confluency.
- Inhibition Assay:
 - Wash the cells with pre-warmed assay buffer.
 - Add assay buffer containing various concentrations of **NNC 05-2090 hydrochloride** or vehicle control to the wells.
 - Pre-incubate the cells for a defined period at 37°C.
 - Add [3H]GABA to each well to start the uptake reaction.
 - Incubate for a specific time at 37°C.
 - Terminate the uptake by aspirating the assay buffer and rapidly washing the cells with ice-cold buffer.
 - Lyse the cells with a suitable lysis buffer.

- Data Analysis:
 - Transfer the cell lysates to scintillation vials containing scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
 - Determine the non-specific uptake using non-transfected cells or a high concentration of a known inhibitor.
 - Calculate the specific uptake and the percentage of inhibition at each concentration of **NNC 05-2090 hydrochloride**.
 - Determine the IC₅₀ value as described in the synaptosome protocol.

Safety and Handling

NNC 05-2090 hydrochloride is for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.

Disclaimer: The protocols provided are for guidance only and may require optimization for specific experimental conditions. It is the responsibility of the user to validate the methods and ensure their suitability for their research needs.

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